PF-06424439 Mesylate

Overview

Description

PF-06424439 Mesylate is a potent and selective inhibitor of diacylglycerol acyltransferase 2 (DGAT2) .

Synthesis Analysis

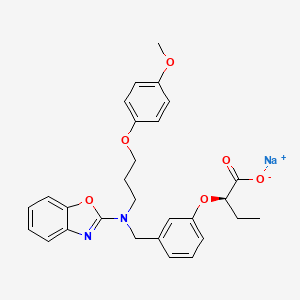

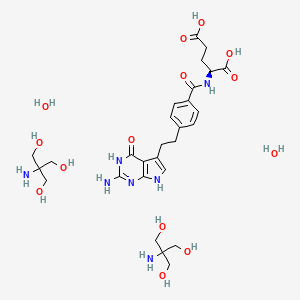

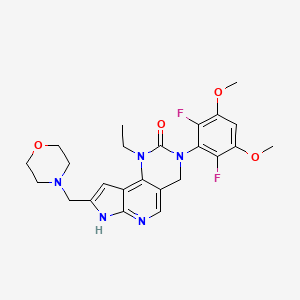

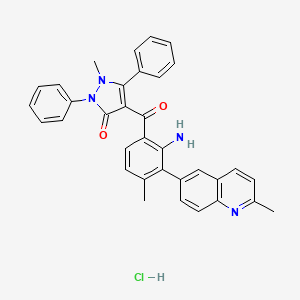

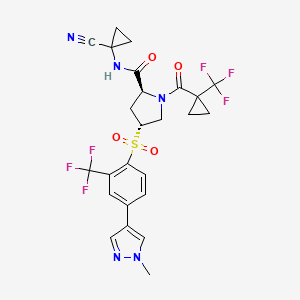

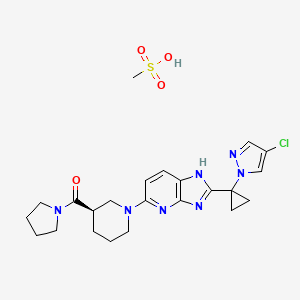

The chemical formula of this compound is C23H30ClN7O4S. Its molecular weight is 536.048 .Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of elements including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur .Chemical Reactions Analysis

The exact chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

This compound is a white to light brown powder. It is soluble in water up to 10 mg/mL . The compound has a molecular weight of 536.0 g/mol .In Vivo

PF-06424439 Mesylate has been studied in several in vivo models, including mouse, rat, and human studies. In mouse studies, this compound was found to be effective in reducing inflammation, preventing tumor growth, and increasing the lifespan of mice with cancer. In rat studies, this compound was found to be effective in reducing inflammation and improving kidney function. In human studies, this compound was found to be effective in reducing inflammation and improving disease symptoms in patients with rheumatoid arthritis.

In Vitro

PF-06424439 Mesylate has also been studied in several in vitro models, including cell culture and enzyme assays. In cell culture studies, this compound was found to be effective in reducing inflammation and preventing the growth of cancer cells. In enzyme assays, this compound was found to be a potent and selective inhibitor of the JAK3 enzyme, with an IC50 value of 0.1 µM.

MECHANISM OF ACTION

The mechanism of action of this compound is thought to involve inhibition of the JAK3 enzyme. JAK3 is a member of the Janus kinase family of enzymes, which are involved in the signaling pathways that regulate inflammation, cell proliferation, and cell death. By inhibiting JAK3, this compound is thought to reduce inflammation, prevent tumor growth, and improve disease symptoms.

BIOLOGICAL ACTIVITY

This compound has been studied for its biological activity in several models, including mouse, rat, and human studies. In mouse studies, this compound was found to be effective in reducing inflammation, preventing tumor growth, and increasing the lifespan of mice with cancer. In rat studies, this compound was found to be effective in reducing inflammation and improving kidney function. In human studies, this compound was found to be effective in reducing inflammation and improving disease symptoms in patients with rheumatoid arthritis.

BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS

This compound has been studied for its biochemical and physiological effects in several models, including mouse, rat, and human studies. In mouse studies, this compound was found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In rat studies, this compound was found to reduce inflammation and improve kidney function by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In human studies, this compound was found to reduce inflammation and improve disease symptoms in patients with rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

PHARMACODYNAMICS

The pharmacodynamics of this compound is thought to involve inhibition of the JAK3 enzyme. JAK3 is a member of the Janus kinase family of enzymes, which are involved in the signaling pathways that regulate inflammation, cell proliferation, and cell death. By inhibiting JAK3, this compound is thought to reduce inflammation, prevent tumor growth, and improve disease symptoms.

ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS

The main advantage of using this compound in laboratory experiments is its potency and selectivity for the JAK3 enzyme. This makes it an ideal tool for studying the JAK3 pathway and its role in various diseases. The main limitation of using this compound in laboratory experiments is its cost, as it is relatively expensive compared to other JAK inhibitors.

FUTURE DIRECTIONS

1. Further studies are needed to explore the potential of this compound in the treatment of other diseases related to the JAK pathway, such as cancer and inflammatory disorders.

2. Studies are needed to investigate the mechanism of action of this compound, as well as its long-term effects.

3. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

4. Studies are needed to investigate the potential synergistic effects of combining this compound with other JAK inhibitors.

5. Studies are needed to investigate the potential of this compound as an adjuvant therapy in combination with other treatments, such as chemotherapy.

6. Studies are needed to investigate the potential of this compound as a prophylactic treatment for diseases related to the JAK pathway.

7. Studies are needed to investigate the potential of this compound as a preventive treatment for diseases related to the JAK pathway.

8. Studies are needed to investigate the potential of this compound as a drug delivery system for other drugs.

9. Studies are needed to investigate the potential of this compound in combination with other drugs for the treatment of diseases related to the JAK pathway.

10. Studies are needed to investigate the potential of this compound in combination with gene therapy for the treatment of diseases related to the JAK pathway.

11. Studies are needed to investigate the potential of this compound in combination with immunotherapy for the treatment of diseases related to the JAK pathway.

12. Studies are needed to investigate the potential of this compound in combination with stem cell therapy for the treatment of diseases related to the JAK pathway.

13. Studies are needed to investigate the potential of this compound in combination with other treatments, such as radiotherapy, for the treatment of diseases related to the JAK pathway.

Mechanism of Action

Target of Action

PF-06424439 Mesylate, also known as PF-06424439 (methanesulfonate), is a potent and selective inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) . DGAT2 is an enzyme that plays a crucial role in the synthesis of triglycerides, the main constituents of body fat in humans and other animals .

Mode of Action

This compound interacts with DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate . It is a slowly reversible, time-dependent inhibitor , meaning that it binds to the enzyme and inhibits its activity over time, but can eventually be displaced, allowing the enzyme to regain its function.

Biochemical Pathways

By inhibiting DGAT2, this compound disrupts the final step in the triglyceride synthesis pathway . This results in a decrease in the production of triglycerides, which are the primary form of fat storage in the body. The downstream effects of this disruption can include a reduction in body fat and improvements in markers of metabolic health .

Pharmacokinetics

The pharmacokinetic properties of this compound include moderate clearance and a short half-life . These properties suggest that the compound is metabolized and eliminated from the body at a moderate rate.

Result of Action

The primary molecular effect of this compound’s action is the reduction of triglyceride synthesis due to DGAT2 inhibition . On a cellular level, this can lead to a decrease in lipid accumulation within cells . In animal models, this compound has been shown to reduce plasma triglyceride and cholesterol levels .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

PF-06424439 Mesylate interacts with DGAT2, an enzyme that catalyzes the final step of triglyceride synthesis . By inhibiting DGAT2, this compound can affect the balance of lipid droplet formation and catabolism, which is critical for maintaining energy metabolism in cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been used to study its effects on cell mortality and lipid synthesis in epithelial colon cells and colorectal cancer stem cells . It has also been used to study its inhibitory effects on neutral lipid synthesis in HT-1080 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of DGAT2 . This inhibition is slowly reversible and time-dependent, and it occurs in a noncompetitive mode with respect to the acyl-CoA substrate .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce hepatic lipid levels in dyslipidemic rats

Metabolic Pathways

This compound is involved in the metabolic pathway of triglyceride synthesis, where it interacts with the enzyme DGAT2

properties

IUPAC Name |

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTFDNQQOJUJFL-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1CCN(C1)C(=O)[C@@H]2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.